molecular formula C10H12N2O4 B13758610 [2-(methoxycarbonylamino)phenyl] N-methylcarbamate CAS No. 56836-60-3

[2-(methoxycarbonylamino)phenyl] N-methylcarbamate

Cat. No.: B13758610
CAS No.: 56836-60-3
M. Wt: 224.21 g/mol
InChI Key: KRPQXXOLTXLPES-UHFFFAOYSA-N
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Description

[2-(methoxycarbonylamino)phenyl] N-methylcarbamate: is an organic compound with a complex structure that includes both carbamate and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(methoxycarbonylamino)phenyl] N-methylcarbamate typically involves the reaction of methyl isocyanate with 2-(methoxycarbonylamino)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(methoxycarbonylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [2-(methoxycarbonylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of pesticides and herbicides. Its chemical properties make it effective in controlling pests and weeds.

Mechanism of Action

The mechanism of action of [2-(methoxycarbonylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can affect various biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but includes an ethoxy group instead of a carbamate group.

    2-Methoxyphenyl isocyanate: This compound is similar in that it contains a methoxyphenyl group but differs in its functional group.

Uniqueness: What sets [2-(methoxycarbonylamino)phenyl] N-methylcarbamate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

CAS No.

56836-60-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

[2-(methoxycarbonylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C10H12N2O4/c1-11-9(13)16-8-6-4-3-5-7(8)12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

KRPQXXOLTXLPES-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1NC(=O)OC

Origin of Product

United States

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